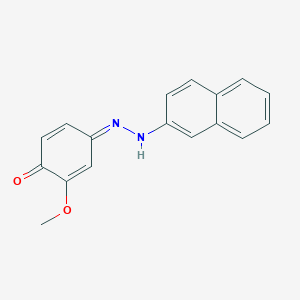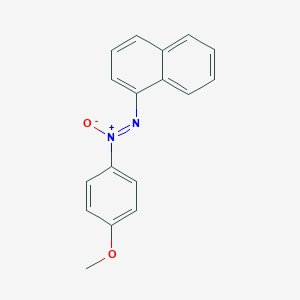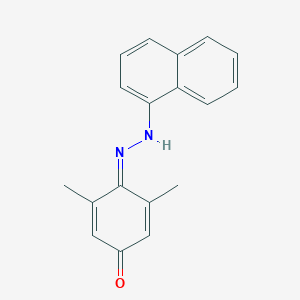![molecular formula C21H19N5O3 B283043 Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283043.png)
Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate, also known as MMB-DTBZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medical and biological fields.
Wirkmechanismus
The mechanism of action of Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate involves the binding of the compound to VMAT2, resulting in the inhibition of dopamine uptake and storage in synaptic vesicles. This leads to a decrease in dopamine neurotransmission, which is associated with the pathogenesis of neurodegenerative disorders. Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been found to exhibit high selectivity towards VMAT2, making it a promising tool for the quantification of VMAT2 in vivo.
Biochemical and Physiological Effects:
Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been found to exhibit high stability and specificity towards VMAT2, making it a useful tool for the quantification of VMAT2 in vivo. The compound has been used in preclinical studies to investigate the role of VMAT2 in the pathogenesis of neurodegenerative disorders. Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has also been found to exhibit low toxicity and minimal off-target effects, making it a promising candidate for further development as a diagnostic and therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate in lab experiments include its high affinity and selectivity towards VMAT2, high stability, and low toxicity. However, the limitations of using Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate include its high cost and the need for specialized equipment for its synthesis and analysis.
Zukünftige Richtungen
For the research on Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate include the development of more efficient and cost-effective synthesis methods, the optimization of imaging protocols for the quantification of VMAT2 in vivo, and the investigation of the potential therapeutic applications of Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate in neurodegenerative disorders. Additionally, the use of Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate as a tool for the study of VMAT2 in other physiological and pathological conditions is an area of interest for future research.
Conclusion:
In conclusion, Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate (Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate) is a promising compound for the quantification of vesicular monoamine transporter 2 (VMAT2) in vivo. Its high affinity and selectivity towards VMAT2, low toxicity, and minimal off-target effects make it a useful tool for the investigation of the role of VMAT2 in neurodegenerative disorders. Further research is needed to optimize its synthesis and imaging protocols and to investigate its potential therapeutic applications in neurodegenerative disorders.
Synthesemethoden
The synthesis of Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide with 4-methylbenzyl bromide in the presence of triethylamine. The resulting compound is then reacted with ethyl chloroformate to yield Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate. The synthesis method of Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been optimized to achieve high yield and purity.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been extensively studied for its potential applications in medical and biological fields. It has been found to exhibit high affinity and selectivity towards vesicular monoamine transporter 2 (VMAT2), a protein that plays a crucial role in the regulation of dopamine neurotransmission. Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been used as a radioligand for the quantification of VMAT2 in neurodegenerative disorders such as Parkinson's disease and Huntington's disease.
Eigenschaften
Molekularformel |
C21H19N5O3 |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
methyl 1-(3-methylphenyl)-6-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C21H19N5O3/c1-13-7-9-15(10-8-13)12-17-19(27)25-18(20(28)29-3)24-26(21(25)23-22-17)16-6-4-5-14(2)11-16/h4-11H,12H2,1-3H3 |
InChI-Schlüssel |
BPARANDLXZFOGN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC2=NN=C3N(N=C(N3C2=O)C(=O)OC)C4=CC=CC(=C4)C |
Kanonische SMILES |
CC1=CC=C(C=C1)CC2=NN=C3N(N=C(N3C2=O)C(=O)OC)C4=CC=CC(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide](/img/structure/B282962.png)
![N-(3-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-methylbenzamide](/img/structure/B282968.png)
![2-methyl-N-[3-[4-methyl-5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide](/img/structure/B282969.png)
![2-{[9-(2-phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl]sulfanyl}propanoic acid](/img/structure/B282970.png)
![(6Z)-6-[[(5-tert-butyl-1,2-oxazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282973.png)
![(6Z)-6-[[(3-phenylmethoxypyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282975.png)

![4-[(2,6-dimethylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B282981.png)
![4-[(2-bromo-4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282982.png)

![(2E)-2-[(4-fluorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282985.png)
![3,5-dimethyl-4-[(2-methylnaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282986.png)

![4-[(4-nitronaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282988.png)